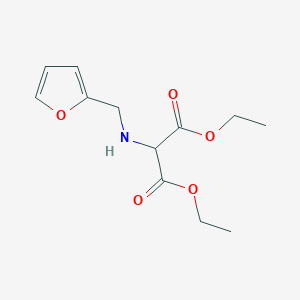![molecular formula C11H12O2 B14128118 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid](/img/structure/B14128118.png)
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid is a unique organic compound characterized by its bicyclic structure. This compound is derived from bicyclo[4.2.0]octa-1,3,5-triene, which is a bicyclic hydrocarbon with notable stability and reactivity due to its conjugated double bonds. The propanoic acid moiety adds to its versatility, making it a compound of interest in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of bicyclo[4.2.0]octa-1,3,5-triene from benzocyclobutene. This intermediate is then subjected to a series of reactions, including Grignard reactions and subsequent functional group transformations, to introduce the propanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the bicyclic structure while achieving the desired functionalization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the double bonds within the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the propanoic acid moiety, to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.
Industry: The compound is used in the production of advanced materials, including high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid involves its interaction with molecular targets through its functional groups. The bicyclic structure allows for unique interactions with enzymes and receptors, potentially leading to biological effects. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent hydrocarbon, which lacks the propanoic acid moiety.
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid: A similar compound with a boronic acid group instead of propanoic acid.
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: A derivative with a silane group.
Uniqueness
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid is unique due to the presence of the propanoic acid moiety, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)propanoic acid |
InChI |
InChI=1S/C11H12O2/c12-11(13)6-2-8-1-3-9-4-5-10(9)7-8/h1,3,7H,2,4-6H2,(H,12,13) |
Clé InChI |
ZNUAOJHFPYQVKU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C1C=CC(=C2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



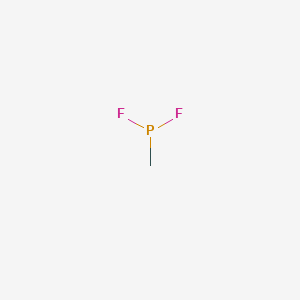
![2,2',6,6'-Tetraphenyl-[4,4'-bithiopyran]-1,1'-diium tetrafluoroborate](/img/structure/B14128053.png)
![ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B14128060.png)
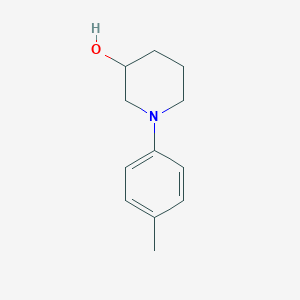
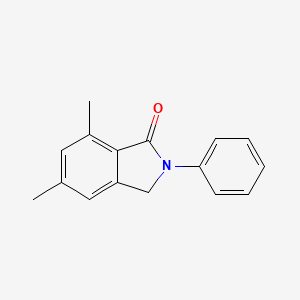

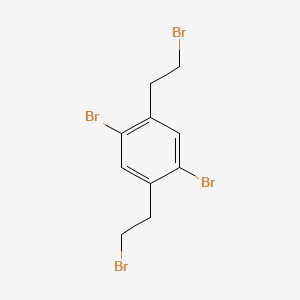


![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128104.png)
![3,6-dimethyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14128106.png)
